Bis(3-methylbenzyl)sulfide

Description

Significance and Context of Organic Sulfides in Chemical Research

Organic sulfides, also known as thioethers, represent a significant class of organosulfur compounds characterized by a sulfur atom bonded to two organic substituents. numberanalytics.com Their importance in chemical research is extensive, spanning fields from organic synthesis to materials science. numberanalytics.comnumberanalytics.com In synthesis, sulfides are valued as versatile intermediates for creating more complex molecules. numberanalytics.comnumberanalytics.com The sulfur atom imparts unique chemical properties, allowing for a range of transformations. numberanalytics.com

Catalytic oxidation of organic sulfides to produce sulfoxides and sulfones is a reaction of considerable industrial importance, as these products are key intermediates in the synthesis of pharmaceuticals and other valuable compounds. bohrium.comnih.gov Furthermore, organosulfur compounds are studied for their potential in developing new materials, including polymers and functional coatings, due to their distinct optical and electronic properties. numberanalytics.comontosight.ai The development of efficient methods for creating and modifying sulfide (B99878) bonds remains an active area of research, highlighting their foundational role in modern chemistry. bohrium.comrsc.org

Overview of Benzyl (B1604629) Sulfides: Synthesis and Fundamental Reactivity Paradigms

Benzyl sulfides are a specific subclass of organic sulfides that feature at least one benzyl group (a benzene (B151609) ring attached to a CH₂ group) bonded to the sulfur atom. This structural motif is found in various bioactive compounds and serves as a useful protecting group for thiols in multi-step syntheses. rsc.org

The synthesis of benzyl sulfides has traditionally relied on the nucleophilic substitution reaction between a benzyl halide and a thiol or a sulfide salt. rsc.orgorganic-chemistry.org However, this classic approach can be limited by the availability of substrates and the unpleasant odor of thiol reagents. rsc.org Consequently, numerous modern synthetic methods have been developed. These include:

Metal-catalyzed cross-coupling reactions. organic-chemistry.org

Reactions involving benzyl Grignard reagents and phosphinic acid thioesters, which form a carbon-sulfur bond. rsc.orgrsc.org

Indium-catalyzed reductive sulfidation of carboxylic acids or aldehydes. nii.ac.jp

Reactions using odorless thiol equivalents to circumvent the issues with volatile mercaptans. researchgate.net

The reactivity of benzyl sulfides is largely governed by the sulfur atom. A primary reaction is oxidation, which can be controlled to selectively yield either the corresponding benzyl sulfoxide (B87167) or benzyl sulfone. bohrium.comnih.gov These oxidation products are themselves important synthetic intermediates. acs.org Additionally, the carbon-sulfur bonds in benzyl sulfides can be cleaved under specific oxidative conditions, a transformation that has been explored for synthesizing nitriles and amides from various organosulfur compounds. nih.gov

Scope and Research Objectives Pertaining to Bis(3-methylbenzyl)sulfide

This compound serves as a specific example in the exploration of novel synthetic methodologies. Research involving this compound has been focused on demonstrating the scope and efficiency of new chemical reactions.

In one notable study, this compound was synthesized as part of a broader investigation into indium-catalyzed reductive sulfidation. nii.ac.jp The objective was to develop a one-step method for converting carboxylic acids directly into sulfides, bypassing the traditional multi-step sequence of reduction to an alcohol, conversion to a halide, and subsequent substitution with a thiol. nii.ac.jp The successful synthesis of this compound from m-toluic acid demonstrated that the reaction was tolerant of substituted aromatic systems. nii.ac.jp The compound was thoroughly characterized to confirm its structure and the viability of the synthetic route. nii.ac.jp

Research Data: Properties of this compound

The following table summarizes the reported characterization data for this compound.

| Property | Value |

| Appearance | Colorless oil |

| Molecular Formula | C₁₆H₁₈S |

| Molecular Weight | 242 g/mol |

| ¹H NMR (500.2 MHz, DMSO-d6) | δ 2.27 (s, 6H), 3.60 (s, 4H), 7.05–7.19 (m, 8H) |

| ¹³C NMR (125.8 MHz, CDCl3) | δ 20.9, 35.2, 125.9, 127.5, 128.3, 129.5, 137.5, 138.2 |

| Mass Spectrometry (FAB) | m/z 242 (M+) |

| Data sourced from Miyazaki, T. (2016). nii.ac.jp |

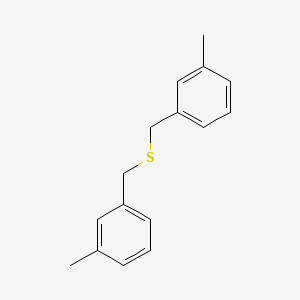

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-[(3-methylphenyl)methylsulfanylmethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S/c1-13-5-3-7-15(9-13)11-17-12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMUOQOMXUABTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSCC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509968 | |

| Record name | 1,1'-[Sulfanediylbis(methylene)]bis(3-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25033-32-3 | |

| Record name | 1,1'-[Sulfanediylbis(methylene)]bis(3-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of Bis 3 Methylbenzyl Sulfide

Oxidation Reactions of Sulfide (B99878) Linkages

The sulfur atom in bis(3-methylbenzyl)sulfide is susceptible to oxidation, a common reaction for thioethers. This process typically involves the conversion of the sulfide to a sulfoxide (B87167) and subsequently to a sulfone, representing stepwise increases in the oxidation state of the sulfur atom.

The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic sulfur chemistry. The reaction generally proceeds in two stages: the initial oxidation of the sulfide to a sulfoxide, followed by the further oxidation of the sulfoxide to a sulfone. Various oxidizing agents can accomplish this, including peroxy acids like 3-chloroperbenzoic acid (MCPBA), peroxomonosulfate (PMS), and dimethyldioxirane. researchgate.netrsc.org

Kinetic studies of similar aryl alkyl sulfides have shown that these oxidation reactions often follow second-order kinetics, being first order with respect to both the sulfide and the oxidizing agent. researchgate.netrsc.org The rate of oxidation is influenced by the electron availability at the sulfur atom; electron-donating groups on the aromatic rings can increase the reaction rate, while electron-withdrawing groups tend to decrease it. researchgate.net

From a thermodynamic perspective, the direct one-electron transfer from a sulfide to molecular oxygen can be unfavorable due to the formation of unstable radical intermediates. nih.govbgu.ac.il However, a two-electron transfer process, which leads to more stable products like S(0) and peroxide, is thermodynamically favorable. nih.govbgu.ac.il The reaction of sulfides with potent oxidizing agents like peroxy acids involves a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the oxidant. rsc.org

Activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the transition state of the reaction. For the oxidation of sulfides, these parameters often support a concerted nucleophilic displacement mechanism. rsc.org

Table 1: Illustrative Kinetic Data for the Oxidation of a Representative Aryl Methyl Sulfide

This table presents representative kinetic data for the oxidation of 4-nitrophenyl methyl sulfide by dimethyldioxirane, illustrating the typical parameters measured in such studies.

| Solvent System | Temperature (K) | Second-Order Rate Constant (k₂) (M⁻¹ s⁻¹) |

| Acetone | 298 | 0.45 |

| 5% v/v Water in Acetone | 298 | 0.78 |

| 10% v/v Water in Acetone | 298 | 1.25 |

Data adapted from studies on aryl methyl sulfides to illustrate typical kinetic findings. rsc.org

Following the initial oxidation of this compound to its corresponding sulfoxide, bis(3-methylbenzyl)sulfoxide, further transformations can occur. One of the most significant reactions of sulfoxides bearing an α-hydrogen is the Pummerer rearrangement. wikipedia.orgorganicreactions.org This reaction transforms an alkyl sulfoxide into an α-acyloxy thioether using an activating agent, typically an acid anhydride (B1165640) like acetic anhydride (Ac₂O). wikipedia.org

The mechanism of the Pummerer rearrangement is initiated by the acylation of the sulfoxide oxygen atom by the anhydride. wikipedia.org This step forms a key intermediate, an acyloxysulfonium salt. A base, such as the acetate (B1210297) ion generated in the first step, then abstracts a proton from the α-carbon (the benzylic carbon in this case). wikipedia.org This leads to the formation of a sulfur ylide or, through elimination, a cationic thial intermediate. wikipedia.orgsemanticscholar.org Finally, the nucleophilic acetate attacks the electrophilic carbon of this intermediate, resulting in the formation of the α-acetoxy sulfide product. wikipedia.org

This rearrangement represents an internal redox process where the sulfur atom is reduced from the sulfoxide state, and the adjacent α-carbon is oxidized. organicreactions.org Various modifications of the Pummerer reaction exist, including versions that can be triggered by other activators like trifluoroacetic anhydride or thionyl chloride. wikipedia.org

Reduction Reactions of this compound

Sulfides represent a relatively low oxidation state for sulfur in organosulfur compounds. Consequently, they are generally resistant to reduction. Reduction of a sulfide would necessitate the cleavage of the carbon-sulfur bonds. While methods exist for the reduction of higher oxidation state sulfur compounds (e.g., sulfoxides, sulfones, disulfides) back to sulfides researchgate.net, the reduction of the sulfide moiety itself is not a common transformation under standard laboratory conditions. Such C–S bond cleavage typically requires harsh reducing conditions or specific catalytic systems that are outside the scope of general reduction reactions.

Electrophilic and Nucleophilic Reactions at Sulfur and Benzylic Positions

The structure of this compound features two primary sites for electrophilic and nucleophilic reactions: the sulfur atom of the sulfide linkage and the two benzylic carbon atoms.

The benzylic positions—the carbon atoms attached directly to the benzene (B151609) rings—are highly reactive. chemistrysteps.com This enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates, including carbocations, radicals, and carbanions, through resonance. chemistrysteps.comchemistry.coachmasterorganicchemistry.com

Substitution reactions at the benzylic carbon of this compound can proceed through different mechanisms depending on the reaction conditions:

Radical Substitution: In the presence of radical initiators, the benzylic hydrogens can be abstracted to form a resonance-stabilized benzylic radical. masterorganicchemistry.comyoutube.com This intermediate can then react with reagents like N-bromosuccinimide (NBS) to yield a benzylic bromide.

Nucleophilic Substitution: While the sulfide group itself is not a good leaving group for nucleophilic substitution, transformation of the molecule could facilitate such reactions. For primary benzylic systems, an Sₙ2 mechanism, involving a backside attack by a nucleophile, is typical. chemistry.coachyoutube.com If a benzylic carbocation were formed (an Sₙ1 pathway), it would be stabilized by resonance with the phenyl ring, making unimolecular substitutions feasible under appropriate conditions. chemistrysteps.comchemistry.coach

The sulfur atom in this compound possesses lone pairs of electrons, making it nucleophilic. libretexts.org This property allows the sulfide to react with various electrophiles in what can be considered an addition reaction to the sulfur atom.

A characteristic reaction of sulfides is their alkylation by electrophiles such as alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org In this Sₙ2-type reaction, the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The product is a sulfonium salt, where the sulfur atom bears a positive formal charge and is bonded to three carbon substituents. libretexts.org

R₂S + R'-X → [R₂R'S]⁺X⁻

For this compound, this reaction would proceed as follows, yielding a stable sulfonium salt:

(3-MeC₆H₄CH₂)₂S + R'-X → [(3-MeC₆H₄CH₂)₂R'S]⁺X⁻

This reactivity highlights the ability of the sulfide moiety to act as a site for the formation of new carbon-sulfur bonds through reactions with electrophilic partners.

Metal-Mediated and Catalytic Transformations of this compound

While direct studies on the metal-mediated and catalytic transformations of this compound are not extensively documented in publicly available research, a comprehensive understanding of its reactivity can be inferred from studies on its parent compound, dibenzyl sulfide (DBS), and other closely related benzyl (B1604629) sulfides. These transformations primarily involve the activation and functionalization of the C–S bond, the benzylic C–H bonds, and the aromatic C–H bonds, facilitated by a variety of transition metal catalysts. The key reactive sites of this compound are the sulfur atom, the methylene (B1212753) bridges (α-carbons), and the aromatic rings. The presence of the electron-donating methyl groups on the aromatic rings is expected to influence the reactivity at these sites compared to the unsubstituted dibenzyl sulfide.

Oxidation of the Sulfide Bridge

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation. For dibenzyl sulfide, this transformation is well-established and can be achieved using various oxidizing agents, often in the presence of metal catalysts to enhance selectivity and efficiency.

A common and environmentally benign oxidant is hydrogen peroxide (H₂O₂). The selective oxidation of sulfides to either sulfoxides or sulfones can be controlled by the reaction conditions and the choice of catalyst. For instance, tantalum carbide and niobium carbide have been shown to effectively catalyze the oxidation of sulfides with 30% hydrogen peroxide, yielding sulfoxides and sulfones, respectively. Both catalysts demonstrate high reusability.

The following table summarizes the selective oxidation of a generic sulfide to a sulfoxide or sulfone using different catalytic systems.

| Catalyst System | Oxidant | Product Selectivity | Reference |

| Tantalum Carbide | 30% H₂O₂ | Sulfoxide | organic-chemistry.org |

| Niobium Carbide | 30% H₂O₂ | Sulfone | organic-chemistry.org |

| Silica-based Tungstate | 30% H₂O₂ | Sulfoxide or Sulfone | organic-chemistry.org |

| Dendritic Phosphomolybdate Hybrid | 30% H₂O₂ | Sulfoxide or Sulfone | mdpi.com |

It is anticipated that this compound would undergo similar selective oxidation reactions to yield the corresponding bis(3-methylbenzyl)sulfoxide and bis(3-methylbenzyl)sulfone. The methyl groups on the benzene rings are unlikely to interfere with the oxidation at the sulfur center.

Carbon-Sulfur Bond Cleavage and Functionalization

Transition metal catalysts, particularly palladium complexes, are known to facilitate the cleavage of the C–S bond in benzyl sulfides, enabling cross-coupling reactions. A notable example is the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides. This reaction is catalyzed by a palladium complex with a specific phosphine (B1218219) ligand, NiXantPhos. organic-chemistry.org The proposed mechanism involves a tandem sequence of α-arylation of the sulfide, followed by C–S bond cleavage and subsequent C–S bond formation in a tricatalytic cycle. organic-chemistry.org

While this example involves an aryl benzyl sulfide, it establishes the principle that the benzylic C–S bond can be catalytically cleaved and functionalized. A similar transformation for this compound would likely require specific catalytic systems capable of activating the benzylic C–S bond.

α-C–H Bond Functionalization

The benzylic C–H bonds adjacent to the sulfur atom in dibenzyl sulfides are susceptible to deprotonation and subsequent functionalization, particularly with the aid of a palladium catalyst. Research has demonstrated the direct α-arylation of benzyl thioethers with aryl bromides. nih.govnih.gov This reaction involves the reversible deprotonation of the benzylic C–H bond using a strong base, such as lithium or sodium bis(trimethylsilyl)amide, followed by a palladium-catalyzed cross-coupling to form a new C–C bond. nih.gov The ligand NiXantPhos was found to be crucial for the success of this transformation. nih.govnih.gov

Applying this methodology to this compound would be expected to yield α,α'-diarylated products. The reaction conditions for such a transformation on a dibenzyl sulfide analog are summarized below.

| Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield | Reference |

| Benzyl Phenyl Sulfide | 4-Bromo-tert-butylbenzene | Pd(dba)₂ | NiXantPhos | NaN(SiMe₃)₂ | CPME | 97% | nih.gov |

| Benzyl Phenyl Sulfide | 4-Bromotoluene | Pd(dba)₂ | NiXantPhos | NaN(SiMe₃)₂ | CPME | 85% | nih.gov |

CPME: Cyclopentyl methyl ether Pd(dba)₂: Tris(dibenzylideneacetone)dipalladium(0)

The methyl groups in this compound could potentially influence the acidity of the α-protons and the stability of the resulting carbanion, thereby affecting the reaction efficiency.

Aromatic C–H Bond Functionalization

The direct functionalization of the aromatic C–H bonds in the benzyl groups represents a powerful and atom-economical synthetic strategy. While direct examples of C–H activation on dibenzyl sulfide itself are scarce, rhodium(III)-catalyzed C–H activation has been successfully employed for the ortho-thiolation of azobenzenes with diaryl disulfides. This reaction proceeds with high regioselectivity, directed by the azo group. This suggests that with an appropriate directing group, the aromatic rings of this compound could undergo regioselective C–H functionalization. The presence of the methyl groups would be expected to direct ortho- and para-C–H activation relative to their position.

Further research into the direct, non-directed C–H functionalization of such substrates is an active area of investigation in organometallic chemistry. acs.orgacs.org

Advanced Structural and Spectroscopic Characterization of Bis 3 Methylbenzyl Sulfide

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. For Bis(3-methylbenzyl)sulfide, ¹H and ¹³C NMR would provide definitive information on its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear in the downfield region, typically between 7.0 and 7.3 ppm. Due to the meta-substitution pattern, complex splitting patterns (multiplets) are anticipated for these protons. The methylene (B1212753) (-CH₂-) protons, being adjacent to the sulfur atom and the aromatic ring, are predicted to resonate as a singlet at approximately 3.6 ppm. The methyl (-CH₃) protons on the aromatic rings are expected to appear as a singlet further upfield, around 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons will produce several signals in the 125-140 ppm range. The benzylic methylene carbons are predicted to have a chemical shift around 40 ppm. The methyl carbons attached to the aromatic rings are expected to be the most shielded, with a predicted chemical shift of approximately 21 ppm.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 7.3 | m | Aromatic protons |

| ¹H | 3.6 | s | -CH₂- (Methylene protons) |

| ¹H | 2.3 | s | -CH₃ (Methyl protons) |

| ¹³C | 138.5 | Quaternary aromatic carbon (C-S) | |

| ¹³C | 138.0 | Quaternary aromatic carbon (C-CH₃) | |

| ¹³C | 129.5 | Aromatic CH | |

| ¹³C | 128.5 | Aromatic CH | |

| ¹³C | 127.0 | Aromatic CH | |

| ¹³C | 126.0 | Aromatic CH | |

| ¹³C | 40.0 | -CH₂- (Methylene carbon) | |

| ¹³C | 21.0 | -CH₃ (Methyl carbon) |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₁₆H₁₈S, approx. 242.11 g/mol ).

The fragmentation pattern is anticipated to be dominated by cleavage of the carbon-sulfur bonds. A primary fragmentation pathway would likely involve the homolytic cleavage of a C-S bond to form a stable 3-methylbenzyl radical and a 3-methylbenzylthio cation (m/z 137). Subsequent loss of the sulfur atom could lead to the highly stable 3-methylbenzyl carbocation (tropylium-like ion) at m/z 105. Another significant fragmentation could be the cleavage of the bond alpha to the sulfur atom, resulting in the formation of a 3-methylbenzyl cation (m/z 105) and a 3-methylbenzylthiol radical.

Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 242 | [M]⁺ (Molecular ion) | [C₁₆H₁₈S]⁺ |

| 137 | [CH₃C₆H₄CH₂S]⁺ | [C₈H₉S]⁺ |

| 105 | [CH₃C₆H₄CH₂]⁺ | [C₈H₉]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups are anticipated in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will likely produce a series of sharp bands in the 1450-1600 cm⁻¹ range. The C-S stretching vibration, which is typically weak, is expected to appear in the fingerprint region, around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the aromatic rings are expected to be strong in the Raman spectrum. The C-S stretching vibration, while weak in the IR, may show a more prominent signal in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman |

| 2850 - 3000 | Aliphatic C-H Stretch | IR, Raman |

| 1600, 1490, 1450 | Aromatic C=C Stretch | IR, Raman |

| 1460 | -CH₂- Scissoring | IR |

| 1380 | -CH₃ Symmetric Bend | IR |

| 600 - 800 | C-S Stretch | IR, Raman |

Computational and Theoretical Chemistry of Bis 3 Methylbenzyl Sulfide

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. For a molecule like Bis(3-methylbenzyl)sulfide, these calculations can predict its behavior in chemical reactions and its physical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to determine the optimized geometry of the ground state of diaryl sulfides. mdpi.com These calculations can also identify and characterize the structures of transition states involved in various chemical transformations. For instance, in studies of similar sulfides, DFT has been used to calculate quantum chemical descriptors that help in understanding their reactivity. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for a Diaryl Sulfide (B99878) Analogue

| Property | Value |

| Energy of Highest Occupied Molecular Orbital (EHOMO) | -6.5 eV |

| Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | -0.8 eV |

| Energy Gap (ΔE) | 5.7 eV |

| Dipole Moment | 1.5 D |

Note: The data in this table is representative of a generic diaryl sulfide and is intended for illustrative purposes, as specific data for this compound is not available.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties, though they are computationally more demanding than DFT.

For sulfide-containing molecules, ab initio calculations have been used to investigate structural and electronic properties. researchgate.net These methods can accurately predict bond lengths, bond angles, and vibrational frequencies. The calculated electronic properties, such as ionization potential and electron affinity, offer insights into the molecule's susceptibility to oxidation and reduction.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing information that can be difficult to obtain experimentally.

By mapping the potential energy surface, computational methods can identify the lowest energy pathways for a reaction. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. The structure of the TS provides crucial information about the geometry of the molecule as it transforms from reactant to product. For reactions involving benzyl (B1604629) chlorides, changes in the transition state structure have been studied to understand solvolysis reactions. nih.gov In the context of diaryl sulfides, computational studies have been used to investigate reaction mechanisms, such as oxidative cleavage. nih.gov

The energy landscape of a reaction provides a comprehensive picture of the energetics of all possible reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, the activation energy (reaction barrier) for each step can be determined. A lower activation barrier corresponds to a faster reaction rate. For reactions involving sulfides, DFT calculations have been instrumental in determining reaction and activation free energies for various proposed mechanistic steps. nih.govchemrxiv.org

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of a Diaryl Sulfide

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Products | -20.1 |

Note: This table presents a hypothetical energy profile to illustrate the concept. Specific data for reactions of this compound is not available.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a flexible molecule like this compound is not static but exists as an ensemble of different conformations. Understanding this conformational landscape is crucial as it can influence the molecule's reactivity and physical properties.

Conformational analysis of flexible molecules can be performed using both quantum mechanical methods and molecular mechanics force fields. nih.gov For complex systems, molecular dynamics (MD) simulations provide a powerful approach to explore the conformational space and dynamics of a molecule over time. mdpi.com MD simulations can reveal the preferred conformations in different environments (e.g., in solution) and the timescales of conformational changes. For sulfur-containing glycosides, conformational analysis has been performed using a combination of NMR spectroscopy and quantum mechanical calculations. nih.govrsc.org These studies highlight the importance of stereoelectronic effects on conformational preferences.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical Framework for Spectroscopic Parameter Prediction

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard method for predicting a wide range of molecular properties, including spectroscopic parameters. bohrium.comresearchgate.net The accuracy of these predictions is contingent on the choice of the functional and the basis set. For molecules of the class of this compound, hybrid functionals like B3LYP are commonly employed in conjunction with Pople-style basis sets such as 6-311G(d,p) to achieve a good balance between computational cost and accuracy. bohrium.comresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. This approach calculates the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

Vibrational Spectroscopy (FT-IR): The theoretical vibrational frequencies and their corresponding intensities are calculated by determining the second derivatives of the energy with respect to the nuclear positions. These calculations yield a set of harmonic vibrational modes. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data. bohrium.com

Electronic Spectroscopy (UV-Vis): The prediction of electronic absorption spectra is accomplished using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions can then be used to generate a theoretical UV-Vis spectrum.

Validation with Experimental Data from Analogous Compounds

In the absence of a dedicated computational study on this compound, we can infer its expected spectroscopic properties and the accuracy of theoretical predictions by examining its structural analogues.

Dibenzyl sulfide (C₁₄H₁₄S): This is the parent compound of this compound, lacking only the two methyl groups on the phenyl rings. A detailed computational and experimental study on the vibrational spectra of Dibenzyl sulfide provides a solid foundation for our analysis. bohrium.comresearchgate.net

Bis(4-methylphenyl) sulfide (C₁₄H₁₄S): This regioisomer of this compound provides valuable experimental NMR data to understand the influence of the methyl group on the chemical shifts of the aromatic and benzylic protons and carbons. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, benzylic, and aromatic protons. Based on the experimental data for Bis(4-methylphenyl) sulfide, where the methyl protons appear at 2.31 ppm and the aromatic protons are observed in the range of 7.08-7.22 ppm, we can anticipate similar chemical shifts for the 3-methyl substituted isomer. rsc.org The benzylic protons in Dibenzyl sulfide are found around 3.6 ppm. The presence of the electron-donating methyl group in this compound would likely cause slight variations in the chemical shifts of the aromatic and benzylic protons compared to the unsubstituted analogue.

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. For Bis(4-methylphenyl) sulfide, the methyl carbon resonates at 21.0 ppm, while the aromatic carbons appear in the range of 129.9-136.9 ppm. rsc.org The benzylic carbon in Dibenzyl sulfide is observed at 39.0 ppm. A computational prediction for this compound would be expected to reproduce these values with a reasonable degree of accuracy, typically within a few ppm.

Interactive Data Table: Comparison of Experimental ¹³C NMR Chemical Shifts (ppm) for Dibenzyl Sulfide and Bis(4-methylphenyl) sulfide

| Compound | Benzylic CH₂ | Aromatic C-H/C-C | Aromatic C-S | Methyl CH₃ |

| Dibenzyl sulfide | 39.0 | 127.1, 128.4, 128.8 | 137.4 | - |

| Bis(4-methylphenyl) sulfide | - | 129.9, 131.0 | 132.9, 136.9 | 21.0 |

Note: The benzylic carbon signal for Bis(4-methylphenyl) sulfide was not explicitly provided in the referenced source. The table illustrates the expected chemical shift ranges based on analogous structures.

Vibrational Spectroscopy (FT-IR)

A computational study on Dibenzyl sulfide using the B3LYP-D3(BJ)/6-311G** level of theory has shown excellent agreement between the scaled theoretical vibrational frequencies and the experimental FT-IR spectrum. bohrium.com Key vibrational modes for sulfides include the C-S stretching and bending vibrations, as well as the characteristic modes of the aromatic rings and methylene (B1212753) groups.

For this compound, the FT-IR spectrum would be expected to exhibit:

Aromatic C-H stretching: around 3000-3100 cm⁻¹

Aliphatic C-H stretching (CH₂ and CH₃): around 2850-3000 cm⁻¹

C=C stretching (aromatic ring): in the region of 1450-1600 cm⁻¹

CH₂ bending: around 1450 cm⁻¹

C-S stretching: typically in the range of 600-800 cm⁻¹

The predicted spectrum, after appropriate scaling, would be expected to match the experimental spectrum with high fidelity, allowing for the confident assignment of the observed vibrational bands.

Interactive Data Table: Selected Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Dibenzyl Sulfide

| Vibrational Mode | Predicted (Scaled) | Experimental |

| Aromatic C-H stretch | 3060 | 3062 |

| CH₂ asymmetric stretch | 2928 | 2930 |

| CH₂ symmetric stretch | 2860 | 2862 |

| Aromatic C=C stretch | 1599 | 1597 |

| CH₂ scissoring | 1452 | 1454 |

| C-S stretch | 698 | 696 |

Data derived from a computational study on Dibenzyl sulfide, demonstrating the typical accuracy of DFT predictions. bohrium.com

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings. The sulfur atom, with its lone pairs of electrons, can also participate in these transitions. For Dibenzyl sulfide, the UV-Vis spectrum shows absorption maxima characteristic of the benzyl chromophore. TD-DFT calculations would predict the energies and intensities of the π → π* transitions of the tolyl groups in this compound. The presence of the methyl groups is anticipated to cause a slight red shift (bathochromic shift) in the absorption maxima compared to Dibenzyl sulfide due to their electron-donating nature. A theoretical UV-Vis spectrum generated using TD-DFT would provide valuable insight into the electronic structure of the molecule and would be expected to show good qualitative agreement with the experimental spectrum.

Applications of Bis 3 Methylbenzyl Sulfide in Chemical Sciences and Materials

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

Information regarding the specific use of Bis(3-methylbenzyl)sulfide as a synthetic intermediate or building block in organic synthesis is not available in the reviewed literature. While general synthesis methods for benzyl (B1604629) sulfides exist, the subsequent utility of this specific molecule in further synthetic transformations is not documented.

Applications in Catalysis (e.g., Ligand Design, Catalyst Precursor)

There are no available research articles or patents describing the application of this compound in the field of catalysis, either as a ligand for metal complexes or as a catalyst precursor.

Integration into Advanced Materials (e.g., Polymers, Functional Coatings)

The integration of this compound into polymers, functional coatings, or other advanced materials has not been reported in the scientific literature.

Utilization in Analytical Reagents and Sensors (non-biological sensing)

There is no documented use of this compound as an analytical reagent or in the development of chemical sensors for non-biological applications.

Environmental Transformations and Fate of Bis 3 Methylbenzyl Sulfide

Abiotic Degradation Pathways (Photolysis, Hydrolysis, Oxidation)

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For Bis(3-methylbenzyl)sulfide, these pathways include reactions with sunlight (photolysis), water (hydrolysis), and atmospheric oxidants.

Photolysis Photolysis, or degradation by light, is a potential transformation pathway for aromatic sulfides. The absorption of ultraviolet radiation can induce the cleavage of the carbon-sulfur (C–S) bond. rsc.orgbeilstein-journals.org Studies on related benzyl (B1604629) sulfides show that irradiation can lead to the formation of radical intermediates. beilstein-journals.org For this compound, this would likely involve the homolytic cleavage of a C–S bond to produce a 3-methylbenzyl radical and a 3-methylbenzylthiyl radical. These reactive species would then undergo further reactions, such as recombination or reaction with other environmental components.

Hydrolysis Hydrolysis is the cleavage of a chemical bond by the addition of water. The thioether (C-S-C) bond in compounds like this compound is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). harvard.edu Unlike more reactive sulfur linkages such as thioesters, the thioether bond does not readily react with water in the absence of specific catalysts or extreme pH conditions. nih.govresearchgate.net Therefore, hydrolysis is not considered a significant abiotic degradation pathway for this compound in the environment.

Oxidation Chemical oxidation in the environment can occur through reactions with atmospheric oxidants like hydroxyl radicals or ozone. The sulfur atom in this compound is susceptible to oxidation. masterorganicchemistry.com This process would likely lead to the sequential formation of Bis(3-methylbenzyl)sulfoxide and subsequently Bis(3-methylbenzyl)sulfone. While laboratory studies have demonstrated the oxidation of dibenzyl sulfide (B99878) using various chemical reagents iaea.orgresearchgate.net, abiotic oxidation rates in the environment are generally slow compared to biological processes. frontiersin.orgfrontiersin.org

Biotic Degradation Mechanisms (Microbial Transformation, Enzymatic Processes)

Biotic degradation by microorganisms is expected to be the primary fate process for this compound in the environment.

Microbial Transformation A wide range of microorganisms, including both fungi and bacteria, are capable of transforming aromatic sulfides. Studies using dibenzyl sulfide (DBS) have identified several species that can metabolize this compound. White-rot fungi, such as Trametes versicolor, Tyromyces palustris, Phanerochaete chrysosporium, and Trametes trogii, have been shown to effectively oxidize DBS. nih.govasm.org

Certain bacteria also play a crucial role in the degradation of aromatic sulfides. Strains from the genera Gordonia and Rhodococcus are known for their ability to desulfurize organosulfur compounds. ethz.chenvipath.orgnih.gov For example, Gordonia sp. strain IITR100 can utilize DBS as a sulfur source, transforming it into metabolites as part of its metabolic activity. nih.gov It is anticipated that similar microbial consortia would be capable of degrading this compound in soil and sediment.

Enzymatic Processes The microbial degradation of aromatic sulfides is facilitated by specific enzymes. The transformation typically proceeds via two main enzymatic actions: initial oxidation of the sulfur atom followed by cleavage of the C-S bond.

Monooxygenases and Laccases : The initial oxidation of the sulfide to a sulfoxide (B87167) is often catalyzed by extracellular enzymes, such as laccases, which are common in white-rot fungi. nih.govasm.org Subsequent oxidation of the sulfoxide to a sulfone is typically mediated by intracellular cytochrome P-450 monooxygenases. nih.govethz.chasm.org

Sulfide/Sulfoxide Monooxygenase : Bacteria like Rhodococcus sp. utilize a sulfide/sulfoxide monooxygenase system (encoded by genes such as dszC) to catalyze the sequential oxidation of the sulfide to sulfoxide and then to sulfone. nih.gov

These enzymatic processes transform the parent compound into more polar and water-soluble metabolites, which can then be more easily assimilated by the microorganisms or undergo further degradation.

Metabolite Identification and Pathway Mapping in Environmental Systems

Based on studies of dibenzyl sulfide, the environmental degradation of this compound is expected to follow two primary pathways. nih.govethz.chnih.gov

Pathway 1: Sulfur Oxidation (S-Oxidation) This is considered the major aerobic degradation route. nih.govenvipath.org The sulfur atom is sequentially oxidized to form the corresponding sulfoxide and sulfone. These oxidized intermediates are more polar than the parent sulfide. Following oxidation, enzymatic cleavage of the C-S bond occurs, leading to the formation of compounds like 3-methylbenzoic acid, which can then enter central metabolic pathways and be mineralized to carbon dioxide and water. ethz.chnih.gov

Pathway 2: C-S Bond Cleavage An alternative pathway involves the initial oxidative cleavage of one of the C-S bonds. ethz.chenvipath.org This would yield 3-methylbenzaldehyde (B113406) and 3-methylbenzyl mercaptan. The aldehyde can be further oxidized to 3-methylbenzoic acid or reduced to 3-methylbenzyl alcohol. ethz.chenvipath.org These smaller molecules are then readily degraded by microorganisms. ethz.ch

The table below outlines the potential metabolites formed during the degradation of this compound.

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| This compound | C16H18S | Parent Compound |

| Bis(3-methylbenzyl)sulfoxide | C16H18OS | Primary Metabolite (S-Oxidation Pathway) |

| Bis(3-methylbenzyl)sulfone | C16H18O2S | Secondary Metabolite (S-Oxidation Pathway) |

| 3-Methylbenzaldehyde | C8H8O | Metabolite (C-S Cleavage Pathway) |

| 3-Methylbenzyl mercaptan | C8H10S | Metabolite (C-S Cleavage Pathway) |

| 3-Methylbenzoic acid | C8H8O2 | Downstream Metabolite |

| 3-Methylbenzyl alcohol | C8H10O | Downstream Metabolite |

Environmental Monitoring and Distribution

Specific data on the environmental monitoring and distribution of this compound are not available in the reviewed literature. However, general analytical methods exist for the detection of volatile organic sulfur compounds (VOSCs) in environmental matrices like air and water. tandfonline.com

These methods typically involve a pre-concentration step followed by instrumental analysis. Techniques such as thermal desorption gas chromatography coupled with a sulfur-specific detector, like a sulfur chemiluminescence detector (SCD), are highly effective for quantifying trace levels of organosulfur compounds. researchgate.net Portable membrane inlet mass spectrometry (MIMS) has also been utilized for real-time, in-field analysis of VOSCs in the gas phase. rsc.org Such methodologies could be adapted to monitor for the presence and distribution of this compound and its potential degradation products in various environmental compartments should the need arise.

Concluding Remarks and Future Research Perspectives

Summary of Key Findings and Contributions

This article has provided a comprehensive overview of the current, albeit limited, state of knowledge regarding the chemical compound Bis(3-methylbenzyl)sulfide. Due to a notable scarcity of research focused specifically on this molecule, much of the discussion has been necessarily built upon foundational chemical principles and analogies to the well-studied parent compound, dibenzyl sulfide (B99878), and other related substituted diaryl sulfides.

The exploration of potential synthetic routes has highlighted several established methodologies for the formation of sulfide linkages, which could likely be adapted for the synthesis of this compound. These include nucleophilic substitution reactions involving a sulfur nucleophile and a 3-methylbenzyl halide, as well as more contemporary cross-coupling strategies.

In terms of physicochemical properties, it is reasonable to extrapolate that this compound is a neutral, nonpolar compound with low solubility in water but good solubility in organic solvents. The presence of the methyl groups is predicted to have a discernible, though not dramatic, effect on its physical constants, such as melting and boiling points, when compared to dibenzyl sulfide.

The chemical reactivity of this compound is expected to be centered around the sulfur atom and the benzylic positions. The sulfur atom can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone, and the benzylic C-H bonds may be susceptible to radical halogenation. The aromatic rings are expected to undergo electrophilic substitution, with the methyl groups acting as weak activating groups and directing incoming electrophiles to the ortho and para positions.

While no specific applications for this compound have been documented, the broader class of benzyl (B1604629) sulfides has found utility in various fields, including as synthetic intermediates, in materials science, and in the development of biologically active molecules. This suggests that this compound could hold untapped potential in these or other areas.

The predicted spectroscopic data for this compound, based on the known spectra of dibenzyl sulfide, provide a useful reference for the future characterization of this compound. The anticipated 1H and 13C NMR, IR, and mass spectra have been described, offering a spectroscopic fingerprint for its identification.

Unexplored Avenues and Challenges in this compound Research

The most significant challenge in the study of this compound is the current lack of dedicated research. There is a clear and substantial gap in the scientific literature concerning its synthesis, characterization, and potential applications. This presents a considerable hurdle for any researcher wishing to build upon existing knowledge.

Specific unexplored avenues include:

Optimized Synthesis: While general synthetic methods can be proposed, the development of a high-yielding, scalable, and cost-effective synthesis specific to this compound has not been reported.

Detailed Physicochemical Characterization: Experimental determination of its physical constants, such as melting point, boiling point, and solubility in various solvents, is required.

In-depth Reactivity Studies: A thorough investigation of its reactivity, including kinetic and mechanistic studies of its oxidation and substitution reactions, would provide valuable chemical insights.

Exploration of Biological Activity: The biological properties of this compound remain entirely unknown. Screening for potential antimicrobial, antifungal, or other pharmacological activities could reveal valuable applications.

Materials Science Potential: The incorporation of this compound into polymers or other materials has not been explored. Its structure may impart unique thermal or optical properties to such materials.

Computational Modeling: Advanced computational studies could provide deeper insights into its electronic structure, conformational preferences, and reaction mechanisms, guiding future experimental work.

Potential Directions for Future Academic Inquiry

The dearth of information on this compound presents a fertile ground for future academic research. A systematic investigation of this compound could yield valuable new knowledge and potentially lead to novel applications. Key directions for future inquiry include:

Definitive Synthesis and Spectroscopic Characterization: The first and most crucial step is the development and reporting of a robust synthetic procedure for this compound, followed by its complete spectroscopic characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography). This would provide the foundational data for all subsequent research.

Comparative Studies with Isomers: A comparative study of the properties and reactivity of this compound with its isomers (Bis(2-methylbenzyl)sulfide and Bis(4-methylbenzyl)sulfide) would provide valuable insights into the electronic and steric effects of the methyl group's position on the benzene (B151609) ring.

Investigation of Metal Complexes: The sulfur atom in this compound can potentially act as a ligand for transition metals. The synthesis and characterization of its metal complexes could lead to the development of new catalysts or materials with interesting magnetic or electronic properties.

Derivatization and Analogue Synthesis: The synthesis of a library of derivatives of this compound, with various substituents on the aromatic rings, could be a fruitful area of research for exploring structure-activity relationships, particularly in the context of medicinal chemistry or materials science.

Polymer Chemistry: The potential of this compound as a monomer or an additive in polymer synthesis should be investigated. For example, it could be incorporated into polysulfides or other sulfur-containing polymers to modify their properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Bis(3-methylbenzyl)sulfide, and how can reaction conditions be optimized?

- This compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 3-methylbenzyl thiol with a benzyl halide derivative under basic conditions (e.g., NaOH in ethanol). Optimization includes controlling temperature (40–60°C), solvent polarity, and stoichiometric ratios to minimize byproducts like disulfides. Predictive tools such as PubChem’s synthetic route databases (e.g., PISTACHIO, REAXYS) can identify feasible pathways and precursors . Purity is validated using HPLC or GC-MS, with reaction progress monitored via TLC or FT-IR for thiol disappearance.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- 1H/13C NMR : Key for confirming the sulfide bond (–S–) and methylbenzyl substituents. Aromatic protons appear as multiplet signals (δ 6.8–7.4 ppm), while methyl groups resonate as singlets (δ 2.3–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 272.12).

- FT-IR : Sulfide C–S stretching vibrations (~600–700 cm⁻¹) distinguish it from thiols or sulfoxides.

- Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. How do steric effects from the 3-methyl groups influence the compound’s reactivity in substitution reactions?

- The 3-methyl substituents increase steric hindrance, reducing nucleophilic attack at the sulfur center. This can slow sulfoxide/sulfone formation during oxidation. Comparative kinetic studies (e.g., with unsubstituted benzyl sulfides) using UV-Vis or NMR kinetics (as in ’s dimerization studies) quantify steric impacts .

Advanced Research Questions

Q. What computational strategies can predict this compound’s behavior in catalytic systems or biological targets?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict redox activity or ligand-receptor binding.

- Molecular Dynamics (MD) : Simulates interactions with enzymes or membranes, leveraging tools like PubChem’s predictive algorithms for bioactive conformers .

- Docking Studies : Identify potential binding sites in proteins using software like AutoDock, validated by experimental IC50 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.